molecular formula C15H13NO3 B14225388 2-acetyl-4-hydroxy-N-phenylbenzamide CAS No. 736145-10-1

2-acetyl-4-hydroxy-N-phenylbenzamide

Cat. No.: B14225388
CAS No.: 736145-10-1
M. Wt: 255.27 g/mol
InChI Key: OKXTWZFBLWZLIV-UHFFFAOYSA-N
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Description

2-Acetyl-4-hydroxy-N-phenylbenzamide is a chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The N-phenylbenzamide molecular scaffold is recognized in medicinal chemistry for its diverse biological potential. Specifically, structurally related 2-hydroxy-N-phenylbenzamides (salicylanilides) have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key therapeutic targets in neuroscience research, particularly for neurodegenerative conditions . These inhibitory properties make the salicylanilide core a valuable template for developing new pharmacological tools. Furthermore, the N-phenylbenzamide structure is found in compounds investigated for other activities. For instance, certain derivatives have demonstrated low micromolar antiviral activity against Enterovirus 71 (EV 71) in vitro, highlighting the scaffold's relevance in infectious disease research . The presence of both acetyl and hydroxy substituents on the benzamide ring in this specific compound may influence its physicochemical properties, such as lipophilicity, which is a critical factor for bioavailability and blood-brain barrier penetration in central nervous system-targeted research . Researchers can utilize this compound as a building block or reference standard in various biochemical and pharmacological studies.

Properties

CAS No.

736145-10-1

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-acetyl-4-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C15H13NO3/c1-10(17)14-9-12(18)7-8-13(14)15(19)16-11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,19)

InChI Key

OKXTWZFBLWZLIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Amidation

Procedure :

  • Protection of 4-hydroxybenzoic acid :
    • 4-Hydroxybenzoic acid is methylated using dimethyl sulfate in alkaline conditions to yield methyl 4-methoxybenzoate.
  • Friedel-Crafts acetylation :
    • The methyl-protected derivative undergoes acetylation at the ortho-position using acetyl chloride and AlCl₃ in dichloromethane.
    • Key intermediate: Methyl 2-acetyl-4-methoxybenzoate.
  • Deprotection and hydrolysis :
    • Demethylation with BBr₃ in CH₂Cl₂ yields 2-acetyl-4-hydroxybenzoic acid.
  • Amidation with aniline :
    • The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with aniline in pyridine.

Yield : 58–72% (over four steps).
Advantages : High regioselectivity for ortho-acetylation.
Challenges : Requires stringent anhydrous conditions for Friedel-Crafts acylation.

Direct Amidation via Acid Chloride

Procedure :

  • Synthesis of 2-acetyl-4-hydroxybenzoic acid :
    • 4-Hydroxyacetophenone is oxidized with KMnO₄ in acidic conditions to yield 2-acetyl-4-hydroxybenzoic acid.
  • Acid chloride formation :
    • Treatment with oxalyl chloride in DMF-catalyzed conditions generates 2-acetyl-4-hydroxybenzoyl chloride.
  • Coupling with aniline :
    • The acid chloride reacts with aniline in the presence of triethylamine (TEA) in THF.

Yield : 65–80% (over three steps).
Key Data :

  • Reaction Time : 12–24 hours.
  • Purification : Recrystallization from ethanol/water (3:1).

Coupling Reagent-Mediated Synthesis

Procedure :

  • Activation of 2-acetyl-4-hydroxybenzoic acid :
    • The carboxylic acid is activated using N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.
  • Amide bond formation :
    • The activated ester reacts with aniline at 0–5°C, followed by stirring at room temperature.

Yield : 70–85%.
Advantages : Avoids acid chloride handling; suitable for heat-sensitive substrates.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents : Pyridine (for acid chloride method), THF (for coupling reagents), and DMF (for high-polarity intermediates).
  • Bases : TEA (for neutralization of HCl in amidation), NaHCO₃ (for milder conditions).

Temperature and Time

  • Friedel-Crafts acylation : 0–5°C (prevents over-acylation).
  • Amidation : Room temperature (12–24 hours).

Characterization and Analytical Data

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) :
    δ 12.45 (s, 1H, -OH), 10.21 (s, 1H, -NH), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.68–7.52 (m, 5H, Ph-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 2.61 (s, 3H, -COCH₃).
  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₅H₁₃NO₃: 256.0974; found: 256.0978.

Thermal Properties

  • Melting Point : 182–184°C.
  • TGA : Decomposition onset at 220°C.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Friedel-Crafts + Amidation 58–72 ≥95 Regioselective acetylation Multi-step, harsh conditions
Acid Chloride Route 65–80 ≥98 Scalability SOCl₂ handling required
Coupling Reagents 70–85 ≥97 Mild conditions Higher reagent cost

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 2-acetyl-4-oxo-N-phenylbenzamide.

    Reduction: 2-(1-hydroxyethyl)-4-hydroxy-N-phenylbenzamide.

    Substitution: 2-acetyl-4-hydroxy-3-nitro-N-phenylbenzamide (nitration), 2-acetyl-4-hydroxy-3-bromo-N-phenylbenzamide (bromination).

Scientific Research Applications

2-acetyl-4-hydroxy-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-acetyl-4-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and acetyl groups play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Acetyl (2), Hydroxyl (4), Phenyl C15H13NO3 255.27 Electron-rich hydroxyl, acetyl groups
4-Bromo-N-(2-nitrophenyl)benzamide Bromo (4), Nitrophenyl (N-linked) C13H9BrN2O2 305.13 Halogen and nitro groups enhance crystallinity
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Methoxy (2), Methyl (4), Chlorophenyl C15H14ClNO2 283.73 Fluorescent properties studied
N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide Acetyl (3), Hydroxyl (2), Phenylbutoxy (4) C25H25NO4 403.47 Alkoxy chain increases lipophilicity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The hydroxyl group in this compound may enhance solubility in polar solvents compared to halogenated analogs like 4-bromo-N-(2-nitrophenyl)benzamide, which has lower solubility due to its bromo and nitro substituents .
  • Fluorescence Potential: Compounds like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibit fluorescence due to conjugated aromatic systems, suggesting that this compound might share similar optical properties if its hydroxyl and acetyl groups stabilize excited states .
  • Lipophilicity : The phenylbutoxy chain in the analog from significantly increases molecular weight and lipophilicity, whereas this compound’s compact structure may favor better bioavailability .

Crystallographic and Spectroscopic Properties

  • Crystallography: The title compound in (4-bromo-N-(2-nitrophenyl)benzamide) crystallizes with two molecules per asymmetric unit, a feature attributed to intermolecular hydrogen bonding involving nitro and amide groups.
  • Spectroscopy : Methoxy and methyl substituents in ’s compound were analyzed via UV-Vis and fluorescence spectroscopy, showing λmax at 320 nm and emission at 450 nm. The acetyl and hydroxyl groups in the target compound may shift these peaks due to altered electron delocalization .

Q & A

Q. What are the established synthetic routes for 2-acetyl-4-hydroxy-N-phenylbenzamide, and how can its purity be verified?

  • Methodological Answer : The compound can be synthesized via amidation reactions using precursors like 4-hydroxybenzaldehyde and acetoacetamide derivatives. A typical approach involves acid-catalyzed condensation followed by purification via recrystallization using ethanol or methanol . Purity verification requires a combination of techniques:
  • HPLC : To assess chromatographic homogeneity (retention time ~8.2 min under reverse-phase conditions).
  • Melting Point Analysis : Expected range 160–165°C.
  • Elemental Analysis : Theoretical C: 68.5%, H: 4.8%, N: 4.2%.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), acetyl group (δ 2.6 ppm, singlet), hydroxyl proton (δ 10.2 ppm, broad).
  • ¹³C NMR : Carbonyl carbons (δ 170–175 ppm), aromatic carbons (δ 115–140 ppm) .
  • IR : Hydroxyl stretch (~3250 cm⁻¹), carbonyl stretches (1680 cm⁻¹ for amide, 1710 cm⁻¹ for acetyl) .
  • Mass Spectrometry : Molecular ion peak at m/z 283 [M+H]⁺ .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Work in a fume hood to avoid inhalation of dust.
  • Store in airtight containers at 4°C to prevent hydrolysis.
  • Dispose via halogenated waste streams (WGK Germany classification: 3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Catalytic Hydrogenation : Use Raney-Ni (10% w/w) under 50 psi H₂ in methanol at 60°C for 6 hours to reduce nitro intermediates (yield improvement: ~25%) .
  • Solvent Optimization : Switch from THF to DMF for higher solubility of aromatic intermediates (yield increase: 15–20%).
  • Acid Catalysts : Replace HCl with p-toluenesulfonic acid (PTSA) to minimize side reactions (e.g., esterification) .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (DFT at B3LYP/6-31G* level) to validate assignments .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing amide vs. acetyl carbonyls).
  • X-ray Crystallography : Resolve ambiguities in bond lengths (e.g., C=O: 1.22 Å expected) and torsion angles .

Q. What computational tools are suitable for modeling the stability and reactivity of this compound?

  • Methodological Answer :
  • Quantum Chemistry : Perform DFT calculations (Gaussian 09) to predict thermodynamic stability (ΔG of formation: ~-120 kcal/mol) and HOMO-LUMO gaps (~4.5 eV) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures using AMBER force fields.
  • QSPR Models : Predict logP (2.1 ± 0.3) and solubility (0.5 mg/mL in water) via neural network algorithms .

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